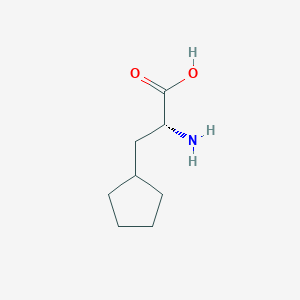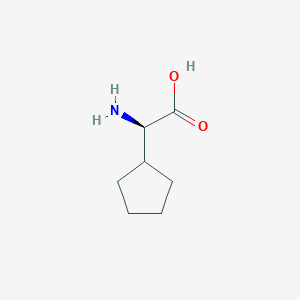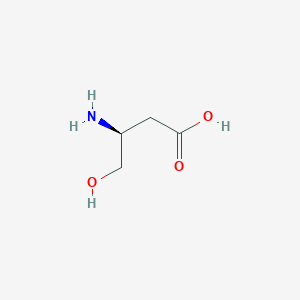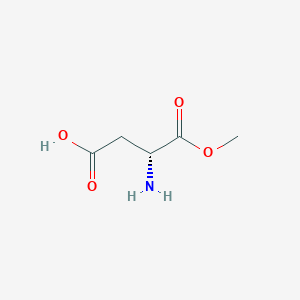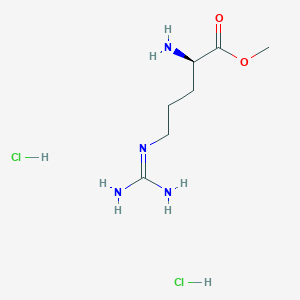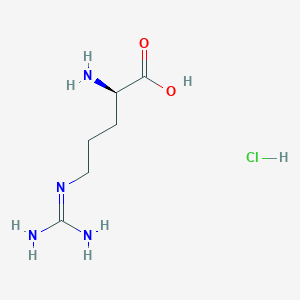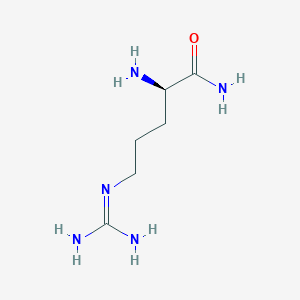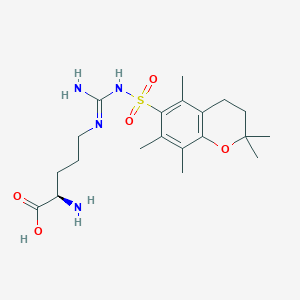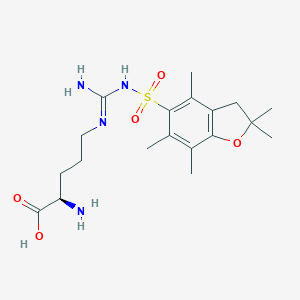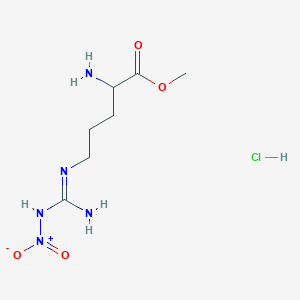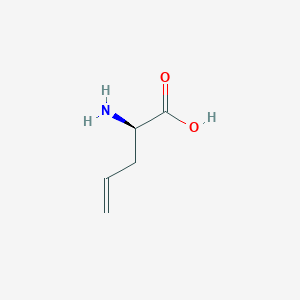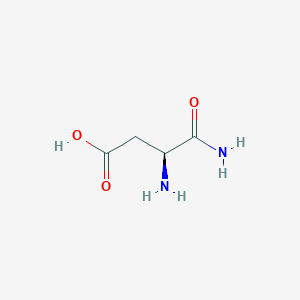
l-Isoasparagine
概要
説明
l-Isoasparagine is an aspartic 1-amide and a L-aspartic acid derivative . It is an enantiomer of a D-aspartic 1-amide .
Synthesis Analysis
There are studies that have reported the synthesis of isoasparagine from β-benzyl aspartate .
Chemical Reactions Analysis
l-Isoasparagine is involved in various chemical reactions .
Physical And Chemical Properties Analysis
l-Isoasparagine has a molecular weight of 132.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .
科学的研究の応用
Cancer Treatment
l-Isoasparagine, through its enzymatic form l-asparaginase, plays a crucial role in the treatment of acute lymphoblastic leukemia (ALL). The enzyme catalyzes the hydrolysis of asparagine to aspartic acid and ammonia, depriving cancer cells of an essential amino acid for protein synthesis and proliferation .
Food Industry
In the food industry, l-asparaginase is utilized to reduce the levels of acrylamide, a potential carcinogen that forms in starchy foods during high-temperature cooking. The enzyme’s action on asparagine prevents its conversion into acrylamide, thereby enhancing food safety .
Pharmaceutical Manufacturing
The compound H-Asp-NH2 serves as a catalyst in asymmetric aldol reactions, which are valuable for the synthesis of various pharmaceuticals. Its ability to promote enantioselective reactions is crucial for producing compounds with the desired chirality .
Enzyme Research
l-Isoasparagine is a subject of interest in enzyme research due to its role as a substrate for l-asparaginase. Studies on the enzyme’s kinetics, mechanism, and structure contribute to a deeper understanding of its therapeutic potential and broader applications .
Peptide Synthesis
H-Asp-NH2 is involved in peptide bond formation, particularly in the synthesis of sweetener aspartame analogues. Enzymatic esterification and transesterification processes using this compound lead to the production of various peptide-based sweeteners .
Antioxidant Research
Research into antioxidant peptides includes the application of H-Asp-NH2 in binding studies. Molecular docking techniques are used to investigate the binding ability of peptides, including those derived from H-Asp-NH2, to various ligands, which is significant in the development of antioxidant therapies .
作用機序
Target of Action
l-Isoasparagine, also known as H-Asp-NH2, primarily targets the enzyme asparagine synthetase (AS) in various organisms . AS is responsible for the biosynthesis of L-asparagine, an essential amino acid for certain cells, from L-aspartic acid . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound interacts with its target, asparagine synthetase, to catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body . The interaction involves a nucleophilic threonine residue located close to the active center of the protein, which forms an intermediate product of the reaction—an acyl-enzyme .
Biochemical Pathways
The action of l-Isoasparagine affects the biochemical pathway of asparagine synthesis. By catalyzing the degradation of asparagine, it inhibits protein biosynthesis in lymphoblasts, making it a useful treatment for acute lymphoblastic leukemia (ALL) . The compound’s action also impacts the metabolic control of cell functions in nerve and brain tissue .
Pharmacokinetics
It’s worth noting that the compound can be prepared through various methods, including biosynthesis, which has advantages such as a simple production process, high production efficiency, low energy consumption, and low pollution .
Result of Action
The molecular and cellular effects of l-Isoasparagine’s action primarily involve the inhibition of protein biosynthesis in lymphoblasts, leading to the treatment of acute lymphoblastic leukemia (ALL) . By degrading asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate, it starves these cells of a necessary nutrient, inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of l-Isoasparagine can be influenced by various environmental factors. For instance, in the biosynthesis of L-asparagine, certain conditions such as the presence of sodium hexametaphosphate and L-aspartic acid can inhibit the synthesis of L-asparagine
Safety and Hazards
将来の方向性
There are ongoing studies on the use of l-Asparaginase, an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia, as an efficient and safe anti-cancer therapy . The design of optimized l-Asparaginase molecules provides opportunities to overcome unwanted toxicities . An additional challenge to broader application of l-Asparaginases is how cells can counter the pharmacological effect of this drug and the identification of l-Asparaginases resistance mechanisms .
特性
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Isoasparagine | |
CAS RN |
28057-52-5 | |
| Record name | Isoasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOASPARAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the binding of PALI affect the quaternary structure of ATCase?
A2: Kinetic studies and small-angle X-ray scattering experiments demonstrate that PALI, similar to PALA, can induce a cooperative transition of ATCase from the T (tense) to the R (relaxed) state. [, ] This allosteric regulation is crucial for the enzyme's function.
Q2: What insights does the crystal structure of the ATCase-PALI complex offer regarding substrate binding?
A3: The X-ray crystallographic structure of the ATCase-PALI complex reveals 22 hydrogen bonding interactions between the enzyme and the inhibitor. [, , ] Notably, this analysis highlights the crucial role of the α-carboxylate group in PALI for binding to ATCase, likely contributing significantly to its inhibitory potency. [, ]
Q3: Have any alternative synthetic routes been explored for L-isoasparagine and its derivatives?
A4: Yes, research has focused on developing convenient synthetic methods for L-isoasparagine and L-isoglutamine, including their derivatives suitable for peptide synthesis. [] This is essential for exploring their potential in various applications, including the development of novel peptide-based therapeutics.
Q4: Beyond its role as an ATCase inhibitor, has L-isoasparagine been explored as a building block for other biologically active compounds?
A5: Yes, researchers have synthesized peptide derivatives of the antitumor agent N-phosphonacetyl-L-aspartic acid, incorporating L-isoasparagine. [] This strategy aims to develop potential prodrugs or utilize a lysosomotropic carrier approach for targeted drug delivery.
Q5: What is the intrinsic pKa of the aspartyl carboxyl group in L-isoasparagine, and how does it compare to L-aspartic acid?
A6: The intrinsic pKa values of aspartyl and glutamyl carboxyl groups were determined using N-acetyl-L-isoasparagine and N-acetyl-L-isoglutamine as model compounds. [, ] The results indicated that the aspartyl carboxyl group in L-isoasparagine (pKa = 4.08) is slightly less acidic than that in L-aspartic acid. This information is valuable for understanding the ionization behavior of these amino acid derivatives in various chemical environments.
Q6: Has L-isoasparagine been studied in the context of enzymatic peptide synthesis?
A7: Research has identified an enzyme capable of producing N-(L-α-L-aspartyl)-L-phenylalanine methyl ester from L-isoasparagine and L-phenylalanine methyl ester. [] This discovery opens up possibilities for utilizing L-isoasparagine in enzymatic peptide synthesis, potentially offering advantages such as higher selectivity and milder reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




